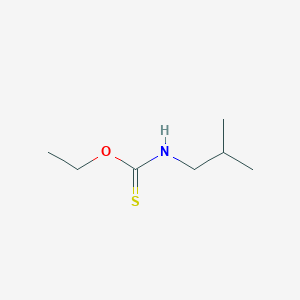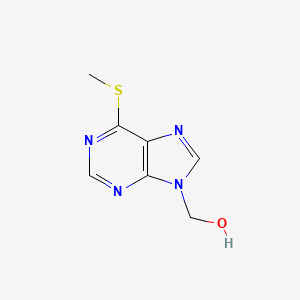
9H-Purine-9-methanol, 6-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine-9-methanol, 6-(methylthio)- is a chemical compound with the molecular formula C7H8N4OS. It consists of 8 hydrogen atoms, 7 carbon atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . This compound is characterized by its unique structure, which includes a purine ring system substituted with a methanol group and a methylthio group.
Métodos De Preparación
The synthesis of 9H-Purine-9-methanol, 6-(methylthio)- involves several steps. One common synthetic route includes the reaction of purine derivatives with appropriate reagents to introduce the methanol and methylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.
Análisis De Reacciones Químicas
9H-Purine-9-methanol, 6-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol or methylthio groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
9H-Purine-9-methanol, 6-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 9H-Purine-9-methanol, 6-(methylthio)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
9H-Purine-9-methanol, 6-(methylthio)- can be compared with other similar compounds, such as:
9H-Purine-9-methanol: Lacks the methylthio group, which may result in different chemical and biological properties.
6-Methylthio-9H-purine: Lacks the methanol group, which may affect its solubility and reactivity.
9H-Purine-9-ethanol, 6-(methylthio)-: Contains an ethanol group instead of methanol, potentially altering its chemical behavior and applications.
The uniqueness of 9H-Purine-9-methanol, 6-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
14133-06-3 |
|---|---|
Fórmula molecular |
C7H8N4OS |
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
(6-methylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C7H8N4OS/c1-13-7-5-6(8-2-9-7)11(4-12)3-10-5/h2-3,12H,4H2,1H3 |
Clave InChI |
NLSYCDAYZMMGHW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC2=C1N=CN2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



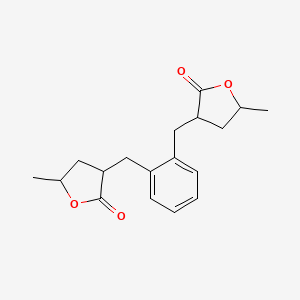
![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)
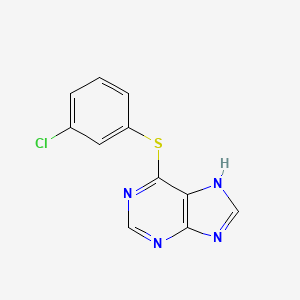
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)
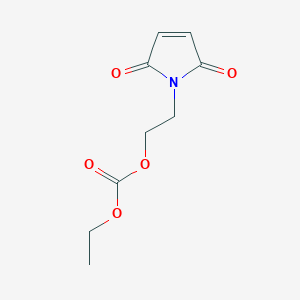
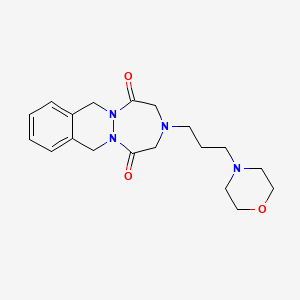
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
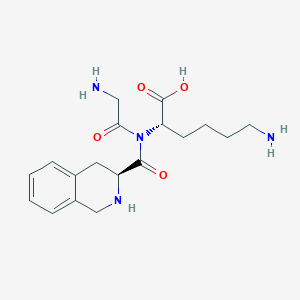
![5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde](/img/structure/B12918114.png)
![5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918119.png)
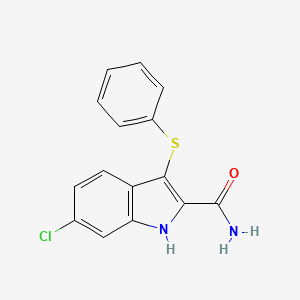
![1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12918131.png)
